4-Methyl-2,3-dihydrofuran

Description

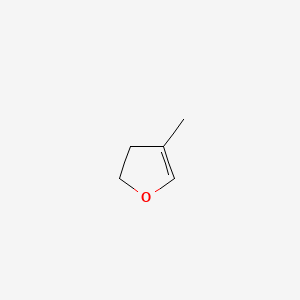

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-methyl-2,3-dihydrofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O/c1-5-2-3-6-4-5/h4H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWGYRFWKBWPRJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=COCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90187879 | |

| Record name | 4-Methyl-2,3-dihydrofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90187879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

84.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34314-83-5 | |

| Record name | 2,3-Dihydro-4-methylfuran | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34314-83-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methyl-2,3-dihydrofuran | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034314835 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methyl-2,3-dihydrofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90187879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methyl-2,3-dihydrofuran | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-METHYL-2,3-DIHYDROFURAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UPC854280M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2,3-Dihydro-4-methylfuran | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040584 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Reactivity and Mechanistic Studies of 4 Methyl 2,3 Dihydrofuran

Electrophilic Reactions

The electron-rich double bond in the 4-Methyl-2,3-dihydrofuran ring is susceptible to attack by electrophiles, leading to addition and, in some cases, subsequent ring-opening processes.

Electrophilic Bromination and Ring-Opening Processes

The reaction of 2,3-dihydrofuran (B140613) derivatives with electrophilic bromine sources can lead to unexpected ring-opening. An unusual ring-opening at the C(4)-C(5) bond occurs when using N-Bromosuccinimide (NBS) as the electrophilic halogen source. idexlab.com Mechanistic studies suggest that moisture present in the solvent may play a role in this transformation. This process is significant as the resulting brominated product can be further oxidized to create a synthetically useful 1,2-diketo building block.

In contrast to substitution reactions that often follow a free-radical pathway, the formation of halohydrins from olefins using reagents like 1,3-dibromo-5,5-dimethylhydantoin (B127087) is an electrophilic addition reaction that proceeds through an ionic mechanism. google.com For instance, the reaction of 2,5-dihydrofuran (B41785) with 1,3-dibromo-5,5-dimethylhydantoin in the presence of water yields trans-3-bromo-4-hydroxytetrahydrofuran (B1141626) with high selectivity. google.com This type of reaction highlights the typical electrophilic addition pathway for cyclic olefins.

Table 1: Electrophilic Bromination of Dihydrofuran Derivatives This table is interactive. Click on the headers to sort the data.

| Substrate | Brominating Agent | Product Type | Key Finding | Reference |

|---|---|---|---|---|

| 2,3-Dihydrofuran derivative | N-Bromosuccinimide (NBS) | Ring-opened product | Unexpected C(4)-C(5) bond cleavage |

Protonation Behavior and Molecular Orbital Calculations

The protonation of enones containing an isopropyl group at the β-position can lead to cyclization, forming a protonated dihydrofuran. cdnsciencepub.com These photoisomerizations of protonated enones are understood to proceed through T,T* excited states. cdnsciencepub.com Deuterium labeling experiments have shown that the cyclization mechanism does not involve a simple 1,5-hydrogen abstraction by the oxygen atom. Instead, a hydrogen from the isopropyl group migrates to the α-carbon (C3) of the enone, which can be described as a photochemically initiated 1,2 hydride shift. cdnsciencepub.com The ground-state conformation of the protonated enone is crucial in determining whether this photochemical ring closure occurs. cdnsciencepub.com

Nucleophilic Reactions

The this compound scaffold can be involved in reactions with various nucleophiles, often following activation or leading to rearrangement products.

Reactions with Carbon- and Nitrogen-Nucleophiles

Dihydrofuran derivatives can serve as precursors for other heterocyclic systems through reactions with nucleophiles. A notable example is the synthesis of 2,3,5-substituted pyrroles from 2,3-dihydrofuran derivatives. uminho.pt This transformation is achieved by treating the dihydrofuran with trifluoroacetic acid, which initiates a ring-opening, followed by an attack of a nitrogen nucleophile (an amine function within the molecule) on the enolic carbon atom to form the pyrrole (B145914) ring. uminho.pt The precursor 2,3-dihydrofurans are themselves formed from the Michael addition of β-dicarbonyl carbon nucleophiles to a dehydroalanine (B155165) derivative. uminho.pt

The reaction of related 5-acyl-3,4-dihydro-2H-pyrans with C-nucleophiles (like CH-acids) and N-nucleophiles is an extensive class of transformations. chim.it These reactions can result in 1,2- or 1,4-addition products, which may undergo further cyclization or recyclization with the opening of the dihydropyran ring. chim.it

Table 2: Synthesis of Pyrroles from 2,3-Dihydrofuran Precursors This table is interactive. Click on the headers to sort the data.

| Dihydrofuran Precursor | Reagent | Product Type | Yield (%) | Reference |

|---|---|---|---|---|

| 2a | 10% TFA in CH₂Cl₂ | Pyrrole 3a | 92 | uminho.pt |

| 2b | 10% TFA in CH₂Cl₂ | Pyrrole 3b | 90 | uminho.pt |

| 2c | 10% TFA in CH₂Cl₂ | Pyrrole 3c | 77 | uminho.pt |

| 2d | 10% TFA in CH₂Cl₂ | Pyrrole 3d | 79 | uminho.pt |

| 2e | 10% TFA in CH₂Cl₂ | Pyrrole 3e | 88 | uminho.pt |

Source: Adapted from Ferreira, P. M. T., et al. (2002). uminho.pt

Nucleophilic Addition Mechanisms

Nucleophilic addition is a fundamental reaction type for many heterocyclic compounds. In the context of forming dihydrofurans, one mechanistic pathway involves the nucleophilic addition of a carbanion from a sulfoxonium ylide to an electrophilic site, forming a zwitterionic intermediate that then undergoes intramolecular cyclization. researchgate.net

When a nucleophile reacts with an aldehyde or ketone, the electrons in the pi bond are pushed up to the oxygen, forming a tetrahedral intermediate. libretexts.org While this compound itself lacks a carbonyl group for direct addition, its derivatives or reaction intermediates can feature such electrophilic centers. For example, three-component coupling reactions involving 2,3-dihydrofuran, a pyruvate, and a nucleophile proceed through an oxonium ion intermediate. nih.gov The nucleophile then attacks this activated species, leading to highly functionalized tetrahydrofuran (B95107) derivatives with excellent stereoselectivity. nih.gov The mechanism for reactions with weak nucleophiles is often facilitated by acidic conditions, which enhance the electrophilicity of the reacting species. libretexts.org

Ring-Opening Reactions

The dihydrofuran ring can be opened under various conditions, a property that is frequently exploited in organic synthesis.

Lewis acid-catalyzed ring-opening benzannulation of 5-(indolyl)-2,3-dihydrofuran acetals is a powerful method for synthesizing 1-hydroxycarbazoles. nih.gov This reaction proceeds via acetal (B89532) hydrolysis, enolate isomerization, and intramolecular π-attack on the resulting oxonium intermediate, followed by alcohol elimination. nih.gov Similarly, the photolysis of 2-methyl-4,5-dihydrofuran can induce a rearrangement that is analogous to its thermally induced counterpart, leading to ring-opened products like methyl cyclopropyl (B3062369) ketone. cdnsciencepub.com

Furthermore, acid-catalyzed ring-opening is a key step in the conversion of 2,3-dihydrofuran derivatives into substituted pyrroles. uminho.ptrsc.org The reaction is believed to proceed through the cleavage of a protecting group, followed by ring opening and subsequent re-cyclization involving an internal nitrogen nucleophile. uminho.pt Electrophilic bromination using NBS can also initiate an unexpected ring-opening process at the C(4)-C(5) bond of the dihydrofuran ring.

Table 3: Chemical Compounds Mentioned

| Compound Name | Molecular Formula |

|---|---|

| This compound | C₅H₈O |

| N-Bromosuccinimide | C₄H₄BrNO₂ |

| 1,3-Dibromo-5,5-dimethylhydantoin | C₅H₆Br₂N₂O₂ |

| trans-3-Bromo-4-hydroxytetrahydrofuran | C₄H₇BrO₂ |

| Trifluoroacetic acid | C₂HF₃O₂ |

| Methyl cyclopropyl ketone | C₅H₈O |

Lewis Acid-Catalyzed Ring-Opening Benzannulations

Lewis acid-catalyzed reactions of dihydrofuran derivatives represent a powerful strategy for the construction of complex molecular architectures. While specific studies on this compound are not extensively detailed in the provided search results, the reactivity of the broader class of 2,3-dihydrofuran acetals provides a strong model for its potential transformations.

Research has demonstrated that (hetero)aryl-substituted 2,3-dihydrofuran acetals can undergo intramolecular benzannulation when treated with a Lewis acid. nih.gov This process is initiated by the hydrolysis of the acetal, followed by enolate isomerization and an intramolecular π-attack, ultimately leading to the formation of vicinal hydroxybenzoates after alcohol elimination. nih.gov A variety of Lewis acids have been shown to be effective, including Yb(OTf)₃ and Al(OTf)₃, often in solvents like toluene (B28343) at elevated temperatures. nih.gov

The substitution pattern on the dihydrofuran ring can significantly influence the reaction outcome. For instance, in the case of 5-(indolyl)-2,3-dihydrofuran acetals, this methodology has been successfully applied to synthesize 1-hydroxycarbazole-2-carboxylates in high yields. nih.govnih.gov The reaction proceeds smoothly with various substituents on the indole (B1671886) nitrogen and the dihydrofuran ring. nih.gov However, the presence of certain substituents can lead to side reactions, such as elimination to form a furan (B31954) ring. nih.gov

A study on 3-substituted dihydrofuran acetals revealed that the stereochemistry of the substrate can impact reactivity, with trans-isomers often reacting faster than their cis-counterparts. mdpi.com In some cases, epimerization of the acetal center was observed instead of the desired benzannulation. mdpi.com

Table 1: Lewis Acid-Catalyzed Ring-Opening Benzannulation of Dihydrofuran Acetals

| Entry | Dihydrofuran Acetal Substrate | Lewis Acid | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| 1 | 5-(1-methyl-1H-indol-2-yl)-2,3-dihydrofuran acetal | Yb(OTf)₃ | 1-hydroxy-9-methyl-9H-carbazole-2-carboxylate | 90 | nih.gov |

| 2 | 3-methyl-5-(1-methyl-1H-indol-2-yl)-2,3-dihydrofuran acetal | Yb(OTf)₃ | 1-hydroxy-4,9-dimethyl-9H-carbazole-2-carboxylate | 58 | mdpi.com |

| 3 | 3-ethyl-5-(1-methyl-1H-indol-2-yl)-2,3-dihydrofuran acetal | Yb(OTf)₃ | 4-ethyl-1-hydroxy-9-methyl-9H-carbazole-2-carboxylate | 42 | mdpi.com |

This table is illustrative and based on the general reactivity of dihydrofuran acetals as specific data for this compound was not available in the search results.

Oxidative Ring Opening

The oxidative ring opening of dihydrofurans offers another versatile route to functionalized molecules. While direct examples involving this compound were not explicitly found, studies on related dihydrofuran systems highlight the potential of this approach. For instance, the reaction of 2,3-dihydrofuro[3,2-c]coumarin-3-one with certain arylhydrazines in toluene leads to an unusual dihydrofuran ring opening, forming 3-(2-imino-1-(2-arylhydrazinyl)ethylidene)-chromane-2,4-diones. researchgate.net This transformation demonstrates that under specific conditions, the dihydrofuran ring can be cleaved to generate linear structures with new functionalities.

Hydrogenation and Reduction Pathways

The hydrogenation of this compound is a direct and relatively simple method for the synthesis of 3-methyltetrahydrofuran (B83541) (3-MeTHF). google.comgoogle.com This reaction is typically carried out using a nickel catalyst in the presence of a hydrohalic acid. google.com 3-MeTHF is a valuable solvent and a precursor to other important chemicals.

The reduction of furan derivatives can also lead to dihydrofurans and tetrahydrofurans. A Brønsted acid-catalyzed reduction of furans using silanes has been developed, offering a metal-free alternative to traditional methods. acs.org This methodology allows for the selective reduction of 3-substituted furans to 2,5-dihydrofurans. acs.org For example, furan itself can be quantitatively converted to 2,5-dihydrofuran. acs.org The reaction proceeds via protonation of the furan ring to form an oxocarbenium ion, which is then reduced by the silane. acs.org

Another notable reduction is the Kishner reduction of 2-furylhydrazone, which surprisingly yields 2-methylene-2,3-dihydrofuran as a major product instead of the expected 2-methylfuran. acs.orgresearchgate.net This highly reactive exocyclic enol ether can then participate in various reactions, such as the carbonyl-ene reaction. acs.org

Table 2: Hydrogenation and Reduction of Dihydrofuran Precursors

| Starting Material | Reagents/Catalyst | Product | Reference |

|---|---|---|---|

| This compound | Nickel, Hydrohalic acid | 3-Methyltetrahydrofuran | google.com |

| 3-Substituted Furans | Et₃SiH, TFA, HFIP | 2,5-Dihydrofurans | acs.org |

Radical Reactions and Pathways

Radical reactions provide a unique avenue for the functionalization of dihydrofurans. These reactions often proceed under mild conditions and can lead to the formation of complex structures.

The formation of dihydrofuran radicals can be initiated by triplet sensitized electron transfer. Studies using Fourier transform electron paramagnetic resonance (FT EPR) have investigated the radicals formed from the electron transfer of various dihydrofurans to the laser-induced triplet state of anthraquinone-2,6-disulfonic acid in aqueous solution. rsc.orgrsc.org While 2,3-dihydrofuran itself primarily forms successor radicals of the initial radical cation, substituted dihydrofurans like 2-methyl-4,5-dihydrofuran and 2,3-dimethyl-4,5-dihydrofuran allow for the direct observation of their radical cations. rsc.org These radical cations can then undergo further reactions, such as addition of hydroxide (B78521) ions. rsc.orgrsc.org

Oxidative radical addition reactions are a powerful tool for constructing dihydrofuran rings. For instance, the manganese(III) acetate (B1210297) mediated oxidative addition of 1,3-dicarbonyl compounds to alkenes is a well-established method for synthesizing substituted dihydrofurans. researchgate.net This reaction proceeds through the formation of a radical from the dicarbonyl compound, which then adds to the alkene, followed by an oxidative cyclization. Novel furan-substituted dihydrofuran compounds have been synthesized using this method with manganese(III) acetate in acetic acid. researchgate.net

Triplet Sensitized Electron Transfer Radical Formation

Functionalization Reactions of the Dihydrofuran Ring

The dihydrofuran ring can be functionalized through various chemical transformations. An organocatalytic C(sp³)–H functionalization of 5-methyl-2,3-dihydrofuran derivatives with trifluoropyruvates has been reported. acs.org This reaction proceeds via a sequential exo-tautomerization/carbonyl-ene process under metal-free conditions to afford biologically relevant CF₃-substituted 2,3-dihydrofurans in high yields. acs.org

Furthermore, the synthesis of various substituted dihydrofurans can be achieved through palladium-catalyzed oxyarylation of α-allyl-β-ketoesters and copper-catalyzed asymmetric [4+1] cycloadditions of enones with diazo compounds. thegoodscentscompany.com The resulting functionalized dihydrofurans can serve as versatile intermediates in organic synthesis.

The ring-opening metathesis polymerization (ROMP) of 2,3-dihydrofuran has also been demonstrated, showcasing its ability to act as a monomer for producing degradable and depolymerizable poly(enol ether)s. acs.org

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 2,3-Dihydrofuran |

| 2,3-Dihydrofuran acetal |

| 5-(Indolyl)-2,3-dihydrofuran acetal |

| 1-Hydroxycarbazole-2-carboxylate |

| Ytterbium triflate (Yb(OTf)₃) |

| Aluminum triflate (Al(OTf)₃) |

| Toluene |

| Furan |

| cis-3-Phenyl-substituted dihydrofuran acetal |

| 2,3-Dihydrofuro[3,2-c]coumarin-3-one |

| 3-(2-Imino-1-(2-arylhydrazinyl)ethylidene)-chromane-2,4-dione |

| Arylhydrazine |

| 3-Methyltetrahydrofuran (3-MeTHF) |

| Nickel |

| Hydrohalic acid |

| 2,5-Dihydrofuran |

| Triethylsilane (Et₃SiH) |

| 2-Furylhydrazone |

| 2-Methylene-2,3-dihydrofuran |

| Anthraquinone-2,6-disulfonic acid |

| 2-Methyl-4,5-dihydrofuran |

| 2,3-Dimethyl-4,5-dihydrofuran |

| Manganese(III) acetate |

| 1,3-Dicarbonyl compound |

| Acetic acid |

| 5-Methyl-2,3-dihydrofuran |

| Trifluoropyruvate |

| α-Allyl-β-ketoester |

| Enone |

| Diazo compound |

Derivatives and Analogues of 4 Methyl 2,3 Dihydrofuran

Synthesis of Substituted 2,3-Dihydrofuran (B140613) Derivatives

The synthesis of substituted 2,3-dihydrofuran derivatives has been achieved through a multitude of innovative chemical transformations. These methods often employ readily available starting materials and proceed under mild conditions, highlighting the efficiency and practicality of modern synthetic organic chemistry.

One notable approach involves a Lewis base-catalyzed hydroalkoxylation/Claisen rearrangement/Michael addition tandem sequence. rsc.org This method allows for the divergent synthesis of highly functionalized 2,3-dihydrofuran derivatives from allylic cyanohydrins and activated alkynes, demonstrating operational simplicity and high efficiency. rsc.org Another effective strategy is the reductive ring narrowing of six-membered cyclic nitronates using Raney nickel. zioc.ru This process provides a direct, two-stage route to polysubstituted 2,3-dihydrofurans from easily accessible nitroalkenes and olefins, and notably, it does not require gaseous hydrogen or high-pressure equipment. zioc.ru

Transition metal catalysis has also proven to be a powerful tool. For instance, palladium-catalyzed Heck reactions of 2,3-dihydrofuran with diaryliodonium salts and aryl iodides yield 2-aryl-2,3-dihydrofurans and 2-aryl-2,5-dihydrofurans, respectively. organic-chemistry.org The choice of phosphine (B1218219) ligands, such as di-tert-butylneopentylphosphine (B1584642) (DTBNpP) versus trineopentylphosphine (TNpP), can influence the extent of isomerization in these reactions. organic-chemistry.org Furthermore, palladium-catalyzed [3+2] cycloaddition of 4-vinyl-4-butyrolactones with ketenes provides a smooth pathway to a range of 2,3-dihydrofurans under mild conditions. organic-chemistry.org

Other synthetic strategies include:

An iron-catalyzed intramolecular hydroalkoxylation of α-allenic alcohols, which yields valuable 2,3-dihydrofurans under mild, base-free conditions. organic-chemistry.org

A three-component reaction of β-ketonitriles, carbonyl- and semistabilized pyridinium (B92312) ylide precursors, and aldehydes, which proceeds via a cascade Knoevenagel condensation, Michael addition, and intramolecular SN2 cyclization to afford trans-4,5-dihydrofuran-3-carbonitriles. organic-chemistry.org

The reaction of Corey ylide with α,β-unsaturated ketones, offering a straightforward and scalable synthesis of 2,3-dihydrofurans from simple starting materials. organic-chemistry.org

A one-step conversion of allylic nitro compounds to substituted 2,3-dihydrofurans through a palladium-catalyzed double allylic substitution reaction. acs.org

The use of samarium diiodide (SmI2) to promote the synthesis of polysubstituted 2,3-dihydrofuran derivatives. tandfonline.com

Table 1: Selected Synthetic Methods for 2,3-Dihydrofuran Derivatives

| Method | Starting Materials | Key Reagents/Catalysts | Product Type | Ref. |

| Tandem Sequence | Allylic cyanohydrins, Activated alkynes | Lewis Base | Functionalized 2,3-dihydrofurans | rsc.org |

| Reductive Ring Narrowing | Six-membered cyclic nitronates | Raney Nickel, Acetic Acid | Polysubstituted 2,3-dihydrofurans | zioc.ru |

| Heck Reaction | 2,3-Dihydrofuran, Aryl iodides/salts | Palladium catalyst, Phosphine ligand | 2-Aryl-2,3/2,5-dihydrofurans | organic-chemistry.org |

| [3+2] Cycloaddition | 4-Vinyl-4-butyrolactones, Ketenes | Pd2(dba)3·CHCl3, XantPhos | 2,3-Dihydrofurans | organic-chemistry.org |

| Intramolecular Hydroalkoxylation | α-Allenic alcohols | Iron catalyst | 2,3-Dihydropyrroles and 2,3-dihydrofurans | organic-chemistry.org |

| Double Allylic Substitution | Allylic nitro compounds | Palladium complex | Substituted 2,3-dihydrofurans | acs.org |

Structural Diversity of Dihydrofuran Scaffolds

The synthetic methodologies described above have enabled the creation of a wide array of dihydrofuran scaffolds with diverse substitution patterns. This structural diversity is crucial for exploring the chemical space and developing compounds with specific properties. researchgate.net Diversity-oriented synthesis (DOS) strategies have been employed to generate collections of structurally distinct small molecules featuring N-containing quaternary stereocenters within dihydrofuran-containing frameworks. nih.govcam.ac.uk

The versatility of the dihydrofuran ring allows for its incorporation into complex molecular architectures, including spiroketals. For example, the addition of 2,3-dihydrofuran to a β-hydroxymethylketone precursor is a key step in constructing the spiroketal functionality of hippuristanol (B1673253) analogues. nih.gov The ability to introduce various substituents at different positions on the dihydrofuran ring is essential for structure-activity relationship (SAR) studies. For instance, replacing the E-ring phenyl group of the natural product evodiamine (B1670323) with heterocycles like furan (B31954) has been explored to generate novel scaffolds. acs.org

The structural landscape of dihydrofuran derivatives includes:

Polysubstituted 2,3-dihydrofurans : These can be accessed through methods like reductive denitrogenation of cyclic nitronates, which is compatible with a wide range of functional groups. zioc.ru

2-Aryl-2,3-dihydrofurans and 2-Aryl-2,5-dihydrofurans : Synthesized via regioselective Heck reactions. organic-chemistry.org

Dihydrofurans with quaternary stereocenters : These are important motifs in medicinal chemistry and can be synthesized through various strategies, including those aimed at generating N-containing quaternary centers. nih.gov

Fused dihydrofuran systems : Gold catalysis can promote the intramolecular cyclization between a terminal alkyne and a pyrrole (B145914) to afford dihydroindolizine scaffolds. nih.govcam.ac.uk

The development of synthetic routes that allow for the creation of diverse and complex scaffolds is a significant area of research, as it provides access to novel chemical entities for various applications. researchgate.net

Table 2: Examples of Structurally Diverse Dihydrofuran Scaffolds

| Scaffold Type | Key Structural Feature | Synthetic Approach Example | Ref. |

| Polysubstituted 2,3-Dihydrofuran | Multiple functional groups on the ring | Reductive ring narrowing of cyclic nitronates | zioc.ru |

| 2-Aryl-2,3-dihydrofuran | Aryl group at the C2 position | Palladium-catalyzed Heck reaction | organic-chemistry.org |

| Spiroketal Dihydrofuran | Dihydrofuran as part of a spiroketal system | Addition of 2,3-dihydrofuran to a β-hydroxymethylketone | nih.gov |

| Dihydrofuran with Quaternary Center | A carbon atom with four different substituents | Diversity-oriented synthesis from α,α-disubstituted propargyl amino esters | nih.govcam.ac.uk |

| Fused Dihydrofuran | Dihydrofuran ring fused to another ring system | Gold-catalyzed intramolecular cyclization | nih.govcam.ac.uk |

Stereochemical Analysis of Dihydrofuran Analogues

The stereochemistry of dihydrofuran analogues plays a critical role in determining their biological activity and physical properties. Consequently, significant effort has been dedicated to the development of stereoselective synthetic methods and the stereochemical analysis of the resulting products.

Copper-catalyzed asymmetric [4+1] cycloadditions of enones with diazo compounds, using a planar-chiral bipyridine ligand, can produce highly substituted 2,3-dihydrofurans with excellent diastereo- and enantioselectivity. organic-chemistry.org Similarly, palladium-catalyzed intermolecular asymmetric Heck reactions with dihydrofurans bearing a trisubstituted double bond have been developed. unige.ch The use of different chiral ligands in these reactions provides access to either 2,3- or 2,5-dihydrofurans with a fully substituted C2 stereocenter, demonstrating high levels of regio- and enantiocontrol. unige.ch

In the synthesis of hippuristanol analogues, the stereochemistry at C22 of the spiroketal functionality, which is formed from a dihydrofuran precursor, is crucial for antiproliferative activity, with the R configuration being essential. nih.gov The stereochemical outcome of reactions can also be influenced by the reaction conditions. For example, in the reaction of 1,3-alkadienes with β-dicarbonyl compounds, the stereochemistry of the starting diene can influence the stereochemistry of the resulting 4,5-dihydrofuran derivative. osti.gov

The stereochemical assignment of dihydrofuran analogues can be challenging, especially when standard techniques like Nuclear Overhauser Effect (NOE) spectroscopy are not conclusive. mdpi.com In such cases, quantum chemical calculations of long-range proton-proton coupling constants (4JH,H) have been successfully employed to determine the relative configuration of substituents on a 2,5-dihydrofuran (B41785) moiety. mdpi.com The E/Z isomerism around an exocyclic double bond in benzylidene-substituted furanones also significantly impacts their chemical reactivity and physical properties.

Table 3: Stereoselective Synthesis of Dihydrofuran Analogues

| Reaction Type | Catalyst/Ligand | Stereochemical Control | Product Features | Ref. |

| [4+1] Cycloaddition | Copper / Planar-chiral bipyridine | Diastereo- and enantioselective | Highly substituted 2,3-dihydrofurans | organic-chemistry.org |

| Intermolecular Heck Reaction | Palladium / Chiral (P,N) or (P,P) ligands | Enantioselective | 2,3- and 2,5-dihydrofurans with C2 quaternary stereocenter | unige.ch |

| Allenylation Reaction | Zinc catalyst | Diastereoselective | 1-Allenyl-2-amino alcohols (precursors to dihydrofurans) | researchgate.net |

Regioselectivity in Dihydrofuran Derivatization

Regioselectivity, the preference for bond formation at one position over another, is a key consideration in the synthesis and derivatization of dihydrofurans. wikipedia.org Controlling the regioselectivity allows for the precise installation of functional groups at specific positions on the dihydrofuran ring, which is essential for targeted synthesis and the development of structure-activity relationships.

In the Heck coupling of 2,3-dihydrofuran with aryl bromides, the choice of neopentyl phosphine ligands can influence the regioselectivity of the product distribution. organic-chemistry.org A palladium-catalyzed regioselective Heck reaction of 2,3-dihydrofuran with diaryliodonium salts versus aryl iodides affords different constitutional isomers, 2-aryl-2,5-dihydrofurans and 2-aryl-2,3-dihydrofurans, respectively. organic-chemistry.org

The regioselectivity of cycloaddition reactions is also a critical factor. The 1,3-dipolar cycloaddition of organic azides to 7-oxanorbornadienes, which are derived from furan, can be tuned to control the regioselectivity of the resulting β-substituted furan derivatives. acs.org

In the context of complex molecule synthesis, such as resveratrol (B1683913) oligomers, regioselective functionalization of core structures is necessary before the formation of the dihydrofuran ring. nih.gov This often requires the development of novel reagents and strategic solutions to achieve the desired positional control on sterically hindered and electron-rich aromatic systems. nih.gov Zinc-catalyzed allenylation reactions of N-protected L-α-amino aldehydes also demonstrate excellent regioselectivity, leading to the formation of 1-allenyl-2-amino alcohols which can be converted to dihydrofurans. researchgate.net

The ability to direct the outcome of a reaction towards a specific constitutional isomer is a hallmark of sophisticated synthetic chemistry and is crucial for the efficient construction of complex dihydrofuran-containing molecules.

Table 4: Regioselective Reactions in Dihydrofuran Chemistry

| Reaction Type | Substrates | Reagent/Catalyst | Regioselective Outcome | Ref. |

| Heck Reaction | 2,3-Dihydrofuran, Diaryliodonium salts | Palladium catalyst | Formation of 2-aryl-2,5-dihydrofurans | organic-chemistry.org |

| Heck Reaction | 2,3-Dihydrofuran, Aryl iodides | Palladium catalyst | Formation of 2-aryl-2,3-dihydrofurans | organic-chemistry.org |

| 1,3-Dipolar Cycloaddition | 7-Oxanorbornadienes, Organic azides | - | Tunable regioselectivity for β-substituted furans | acs.org |

| Allenylation Reaction | N-Protected L-α-amino aldehydes, Allenylboronate | Zinc catalyst | Regioselective formation of 1-allenyl-2-amino alcohols | researchgate.net |

| Dihydrofuran Formation | Resveratrol-based cores | Novel reagents (e.g., BDSB) | Regioselective functionalization prior to ring formation | nih.gov |

Advanced Spectroscopic Characterization Techniques for 4 Methyl 2,3 Dihydrofuran Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Mechanistic Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of 4-Methyl-2,3-dihydrofuran and its derivatives. Both ¹H and ¹³C NMR provide detailed information about the molecular framework, while advanced 2D NMR techniques are crucial for unambiguous assignments and stereochemical determination in more complex systems.

In mechanistic studies, NMR is used to monitor the progress of reactions involving the dihydrofuran ring. For instance, in Lewis acid-catalyzed ring-opening benzannulations or cyclo-isomerizations, NMR allows for the quantification of reactants, products, and intermediates, providing insights into reaction kinetics and pathways. mdpi.comresearchgate.net One study noted the in-situ isomerization of 5-methyl-2,3-dihydrofuran to 2-methylene tetrahydrofuran (B95107), a transformation that can be tracked and quantified using ¹H NMR. mdpi.com

For substituted 2,3-dihydrofurans, the stereochemical relationship between substituents, particularly at the C2 and C3 positions, is often determined by analyzing the vicinal coupling constants (J values) in the ¹H NMR spectrum. Generally, trans isomers exhibit smaller coupling constants (Jtrans ≈ 2.5–7.5 Hz) compared to their cis counterparts (Jcis ≈ 8–11 Hz). arkat-usa.org Furthermore, techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can confirm spatial proximity between protons, providing definitive proof of stereochemistry. arkat-usa.orgscielo.br While a specific, fully assigned spectrum for this compound is not detailed in the reviewed literature, representative NMR data from related dihydrofuran structures illustrate the chemical shifts expected for the core ring system. scielo.bracs.orgrsc.org

Representative NMR Data for the 2,3-Dihydrofuran (B140613) Moiety

| Nucleus | Position | Typical Chemical Shift (ppm) | Notes |

|---|---|---|---|

| ¹H | H-2 | 4.3 - 5.8 | Position is highly dependent on substitution. |

| ¹H | H-3 | 2.6 - 3.3 | Protons on a saturated carbon adjacent to a double bond. |

| ¹H | H-5 | 6.3 - 6.5 | Vinylic proton adjacent to the ring oxygen. |

| ¹³C | C-2 | 81 - 88 | Aliphatic carbon bonded to oxygen. |

| ¹³C | C-3 | 37 - 44 | Aliphatic carbon. |

| ¹³C | C-4 | 144 - 146 | Quaternary vinylic carbon, deshielded by oxygen. |

Note: Data are representative values compiled from various substituted 2,3-dihydrofuran derivatives and may vary for this compound itself. arkat-usa.orgacs.orgrsc.org

Electron Paramagnetic Resonance (EPR) for Radical Intermediates

Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful technique for detecting and characterizing species with unpaired electrons, such as radical intermediates. In the context of this compound research, EPR is crucial for studying reaction mechanisms that proceed via single-electron transfer (SET) pathways.

Studies on 2,3-dihydrofuran and its methylated analogues have shown that radical cations are formed during electron transfer processes. nih.gov These transient species can be generated radiolytically in freon matrices at low temperatures and studied by EPR. The resulting spectra, characterized by specific g-values and hyperfine splitting constants, allow for the structural assignment of the radical intermediates. nih.gov For example, the radical cation of 2,3-dihydrofuran is stable at 77 K but transforms into a dihydrofuryl radical at higher temperatures, a process that can be monitored with EPR. nih.gov

In synthetic applications, such as the copper-catalyzed oxidative cyclization to form dihydrofurans, EPR spectroscopy has been used to elucidate the underlying redox processes involving Cu(I) and Cu(II) species, which are inherently paramagnetic and participate in the radical mechanism. modgraph.co.uk Similarly, in visible-light-induced reactions, EPR can detect key radical intermediates, such as the hydroxyl radical (HO•), confirming the proposed mechanistic pathways. libretexts.org

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum provides clear evidence for its key structural features: the ether linkage, the carbon-carbon double bond, and the aliphatic C-H bonds.

The spectrum is characterized by several key absorption bands. The C=C stretching vibration of the double bond within the dihydrofuran ring typically appears in the region of 1617-1632 cm⁻¹. rsc.orgnist.gov The vinylic =C-H stretch is expected above 3000 cm⁻¹, while the aliphatic C-H stretches from the methyl and methylene (B1212753) groups absorb just below 3000 cm⁻¹. nist.gov The prominent C-O stretching vibration of the cyclic ether is a strong indicator of the furan (B31954) ring structure. The vapor phase IR spectrum for this compound confirms these features. nih.gov

Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Bond | Functional Group | Intensity |

|---|---|---|---|

| ~3100 | =C-H | Alkene | Medium-Weak |

| 2850 - 2960 | C-H | Alkane (CH₂, CH₃) | Strong |

| ~1630 | C=C | Alkene | Medium |

Note: Values are typical for the specified functional groups and are consistent with the known spectrum of this compound. rsc.orgnih.govnist.gov

Mass Spectrometry (MS) in Mechanistic Studies

Mass Spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition. In the study of this compound, MS is used for its identification and for elucidating reaction mechanisms by detecting intermediates and products.

Under electron ionization (EI), this compound (molecular weight: 84.12 g/mol ) undergoes fragmentation to produce a characteristic pattern. nih.govuni-saarland.de The molecular ion peak (M⁺•) is observed at m/z 84. The fragmentation pattern provides structural clues; for instance, the loss of a hydrogen atom gives a peak at m/z 83, while other fragments arise from more complex rearrangements and cleavages typical of cyclic ethers and alkenes. nih.govthegoodscentscompany.com The most intense peak, or base peak, in the spectrum is found at m/z 55. nih.gov

In mechanistic studies, techniques like Electrospray Ionization (ESI-MS) can be used to gently ionize and detect intermediates in solution, helping to piece together complex reaction pathways. mdpi.com By analyzing the mass spectra of reaction mixtures over time, researchers can identify transient species and products, providing direct evidence for proposed mechanisms. mdpi.comresearchgate.net

Major Ions in the Electron Ionization Mass Spectrum of this compound

| m/z | Relative Intensity (%) | Possible Fragment Identity |

|---|---|---|

| 84 | 86.7 | [C₅H₈O]⁺• (Molecular Ion) |

| 83 | 42.7 | [C₅H₇O]⁺ |

| 55 | 99.9 | [C₃H₃O]⁺ or [C₄H₇]⁺ |

| 41 | 32.1 | [C₃H₅]⁺ |

Source: PubChem, GC-MS Data nih.gov

X-ray Crystallography for Absolute Stereochemistry and Conformation

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid, providing precise information on bond lengths, bond angles, and absolute stereochemistry. While this compound is a liquid at standard conditions, this technique is invaluable for characterizing its solid derivatives. mdpi.com

When 2,3-dihydrofurans are synthesized with multiple chiral centers, determining the relative and absolute stereochemistry can be challenging using NMR spectroscopy alone. In such cases, growing a single crystal of a suitable solid derivative allows for unambiguous structural elucidation via X-ray diffraction. arkat-usa.org Studies on various substituted dihydrofurans have successfully used this method to confirm the trans or cis configuration of substituents and to detail the conformation of the five-membered ring. arkat-usa.org The resulting crystal structures, often presented as ORTEP (Oak Ridge Thermal-Ellipsoid Plot) diagrams, serve as the ultimate proof of structure in synthetic chemistry. This technique is particularly crucial in the development of stereoselective reactions, where precise knowledge of the product's three-dimensional arrangement is essential. arkat-usa.org

Theoretical and Computational Studies of 4 Methyl 2,3 Dihydrofuran

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the properties of 4-methyl-2,3-dihydrofuran at the molecular level.

Elucidation of Reaction Mechanisms and Transition States

DFT calculations are instrumental in mapping out the potential energy surfaces of reactions involving dihydrofuran derivatives. For instance, studies on the thermal decomposition of related furan (B31954) compounds, such as 5-methyl-2-ethylfuran, reveal that H-addition to the furan ring can lead to the formation of dihydrofuran-yl radicals. mdpi.compreprints.org The subsequent breaking of bonds within these radical intermediates, such as the O(1)-C(2) bond, is a critical step in the decomposition pathway. mdpi.compreprints.org The energy barriers for these steps, including the identification of transition states (TS), are calculated to determine the most probable reaction pathways. mdpi.compreprints.org

In the case of 5-methyl-2-ethylfuran, H-addition to the C(2) position forms a 2-ethyl-5-methyl-2,3-dihydrofuran-3-yl radical with a relatively low energy barrier. mdpi.compreprints.org This radical can then undergo further reactions, with the breaking of the O(1)-C(2) bond being more energetically favorable than other bond cleavages. mdpi.compreprints.org DFT studies also help in understanding cycloaddition reactions, identifying whether they proceed through a concerted or stepwise mechanism by locating the relevant transition states. pku.edu.cn

Table 1: Calculated Energy Barriers for H-addition and Subsequent Reactions of 5-Methyl-2-ethylfuran (Related to Dihydrofuran Intermediates)

| Reactant/Intermediate | Reaction | Product(s) | Energy Barrier (kcal·mol⁻¹) |

|---|---|---|---|

| 5-Methyl-2-ethylfuran + H | H-addition to C(2) | 2-ethyl-5-methyl-2,3-dihydrofuran-3-yl radical | 2.0 |

| 2-ethyl-5-methyl-2,3-dihydrofuran-3-yl radical | β-break of O(1)-C(2) bond | (E)-2-oxohept-4-en-3-yl | 21.1 |

| 2-ethyl-5-methyl-2,3-dihydrofuran-3-yl radical | β-break of C(2)-C(6) bond | C₂H₅ + 2-methylfuran | 29.5 |

| 5-Methyl-2-ethylfuran + H | H-addition to C(3) | 2-ethyl-5-methyl-2,3-dihydrofuran-2-yl radical | 3.5 |

| 2-ethyl-5-methyl-2,3-dihydrofuran-2-yl radical | β-break of O(1)-C(5) bond | (Z)-5-oxohept-2-en-2-yl radical | 33.8 |

| 5-Methyl-2-ethylfuran + H | H-addition to C(4) | 5-ethyl-2-methyl-2,3-dihydrofuran-2-yl radical | 3.6 |

| 5-ethyl-2-methyl-2,3-dihydrofuran-2-yl radical | β-break of O(1)-C(2) bond | (E)-6-oxohept-4-en-3-yl radical | 13.0 |

| 5-Methyl-2-ethylfuran + H | H-addition to C(5) | 5-ethyl-2-methyl-2,3-dihydrofuran-3-yl radical | 2.3 |

| 5-ethyl-2-methyl-2,3-dihydrofuran-3-yl radical | β-break of O(1)-C(5) bond | (Z)-5-oxohept-2-en-4-yl radical | 21.1 |

Data sourced from theoretical studies on 5-methyl-2-ethylfuran, which involves dihydrofuran intermediates. mdpi.compreprints.org

Prediction of Spectroscopic Parameters

High-level ab initio and DFT calculations are employed to predict the spectroscopic parameters of dihydrofurans. For the related compound 2,3-dihydrofuran (B140613), calculations have been used to determine its structure, which is then utilized to compute the kinetic energy as a function of the ring-puckering coordinate. acs.org This information, combined with experimental far-infrared spectra, allows for the determination of the potential energy function. acs.org For 2,3-dihydrofuran, the potential energy function V(x) = 1.019 × 10⁶x⁴ − 1.946 × 10⁴x² was derived, indicating a barrier to planarity of 93 cm⁻¹. acs.org Such calculations provide excellent agreement with observed spectroscopic data and are crucial for interpreting experimental results. acs.org

Study of Isomerization and Decomposition Pathways

Quantum chemical calculations, including DFT, have been extensively used to study the unimolecular isomerization and decomposition of dihydrofurans. acs.orgsci-hub.se For 2,3-dihydrofuran, studies have investigated its isomerization to cyclopropanecarboxaldehyde (B31225) (CPCA) and crotonaldehyde (B89634) (CA). lookchem.com The rate constants for these transformations have been calculated using DFT. lookchem.com For instance, the isomerization of 2,3-dihydrofuran to CPCA has a calculated rate constant of k₁ = 6.31 × 10¹⁴ exp(-56.30 × 10³/RT) s⁻¹. lookchem.com These theoretical investigations help to understand the thermal stability and reactivity of the dihydrofuran ring system. sci-hub.se

Table 2: Calculated Rate Constants for the Isomerization of 2,3-Dihydrofuran

| Reaction | Rate Constant (k) |

|---|---|

| 2,3-DHF to CPCA | 6.31 × 10¹⁴ exp(-56.30 × 10³/RT) s⁻¹ |

| 2,3-DHF to CA | 4.57 × 10¹⁴ exp(-63.57 × 10³/RT) s⁻¹ |

Data sourced from theoretical calculations. lookchem.com

Electronic Structure and Reactivity Predictions

The electronic structure of dihydrofuran derivatives, which governs their reactivity, can be effectively studied using DFT. The analysis of frontier molecular orbitals (HOMO and LUMO) and molecular electrostatic potential (MESP) surfaces helps in predicting the sites susceptible to nucleophilic or electrophilic attack. ajchem-a.commdpi.com For example, in related furan-containing compounds, the HOMO-LUMO energy gap is calculated to understand the charge transfer within the molecule. ajchem-a.com The MESP can reveal that negative electrostatic potential is often located over oxygen atoms, indicating a likely site for interaction with electrophiles. ajchem-a.com These theoretical descriptors of reactivity are valuable for understanding and predicting the chemical behavior of this compound in various reactions. researchgate.net

Molecular Dynamics Simulations

Quantum Chemical Calculations of Thermal Transformations

Quantum chemical calculations are fundamental to understanding the thermal transformations of this compound. These calculations provide detailed potential energy surfaces for isomerization and decomposition reactions. acs.orgsci-hub.se Studies on the parent compound, 2,3-dihydrofuran, have shown that it can isomerize to form cyclopropane (B1198618) aldehyde and crotonaldehyde. lookchem.comacs.org The energy barriers and transition states for these transformations are determined through methods like DFT. lookchem.com This theoretical framework is essential for predicting the products of thermal reactions and for developing kinetic models of combustion, where dihydrofurans can be important intermediates. sci-hub.se

Analysis of Carbonium Ion and Carbene Reactivity

Theoretical and computational studies provide significant insights into the reactivity of this compound, particularly concerning its interactions with electrophilic species like carbonium ions and the involvement of carbene intermediates in its formation or reactions. While dedicated computational studies solely on the carbonium ion and carbene reactivity of this compound are not extensively documented, analysis of the parent 2,3-dihydrofuran system and related substituted furans offers valuable data through analogy.

The reactivity of the 2,3-dihydrofuran ring is largely dictated by the electron-rich double bond, making it susceptible to attack by electrophiles. Molecular electron density theory (MEDT) studies on the aza-Diels-Alder reaction of 2,3-dihydrofuran (DHFU) highlight the electronic characteristics that govern its reactivity. The analysis of Parr functions, which identify the most electrophilic and nucleophilic sites within a molecule, provides a quantitative measure of this reactivity.

In the context of carbene chemistry, computational studies have elucidated the mechanisms by which substituted dihydrofurans can be formed. For instance, detailed Density Functional Theory (DFT) studies on the iron-catalyzed cycloisomerization of α-allenols to produce 2,3-dihydrofurans reveal the energetic landscape of the reaction, which can involve intermediates analogous to carbene complexes. researchgate.net These studies calculate the free energy profiles for the proposed reaction pathways, identifying transition states and intermediates.

One such DFT study on an iron-catalyzed reaction to form a substituted 2,3-dihydrofuran provides insight into the energies involved in the catalytic cycle. researchgate.net The calculated free energy profile for the cycloisomerization of an α-allenol showcases the transformation through several intermediates and transition states, a process that can be conceptually linked to carbene-mediated pathways. researchgate.net

The following table presents data from a DFT study on a model reaction forming a substituted 2,3-dihydrofuran, which helps in understanding the energetics of such transformations.

Table 1: Calculated Free Energy Profile for a Model Iron-Catalyzed Cycloisomerization to a 2,3-Dihydrofuran Derivative

| Species | Description | Relative Free Energy (kcal/mol) |

|---|---|---|

| Reactants | α-allenol + Iron Catalyst | 0.0 |

| Int-1 | Initial complex | -5.7 |

| TS-1 | First transition state | 15.3 |

| Int-2 | Intermediate after cyclization | -13.1 |

| TS-2 | Second transition state | 15.1 |

| Int-3 | Intermediate before product release | -20.0 |

| Products | 2,3-dihydrofuran derivative + Catalyst | -11.1 |

Data derived from a DFT study on the iron-catalyzed cycloisomerization of an α-allenol. researchgate.net

This data illustrates a plausible reaction coordinate for the formation of a 2,3-dihydrofuran ring system, indicating the energy barriers that must be overcome. researchgate.net The highest energy barrier in this modeled reaction is 15.3 kcal/mol, corresponding to the initial cyclization step. researchgate.net

Further understanding of the reactivity comes from computational analysis of electrophilic attacks on the dihydrofuran ring. The electrophilic nature of certain sites on the ring can be quantified using conceptual DFT tools.

Table 2: Computed Parr Functions for Electrophilic Attack on 2,3-Dihydrofuran

| Atom | Parr Function (Pk+) |

|---|---|

| C5 | Value not specified in abstract |

| C6 | Value not specified in abstract |

Data from a B3LYP/6-31G(d) study on the aza-Diels-Alder reaction of 2,3-dihydrofuran. researchgate.net The abstract mentions the calculation of these functions but does not provide the specific values.

While the specific values from the cited study are not available in the abstract, the principle remains that such computational tools allow for the prediction of the most likely sites for electrophilic attack, which is fundamental to understanding the formation and reactivity of carbonium ions derived from this compound. The methyl group at the 4-position would further influence the electron density distribution and thus the regioselectivity of such reactions.

Applications in Advanced Organic Synthesis and Materials Science

4-Methyl-2,3-dihydrofuran as a Key Synthetic Intermediate

The reactivity of the endocyclic double bond and the ether linkage in this compound makes it a powerful tool for synthetic chemists. It can be strategically employed to construct intricate molecular architectures, including other heterocyclic systems and vital intermediates for biologically active compounds.

Precursor for Complex Organic Molecules

This compound serves as a valuable starting material for the synthesis of more complex organic molecules. One notable transformation is its hydrogenation to produce 3-methyltetrahydrofuran (B83541) (3-MeTHF). google.comgoogle.com This saturated cyclic ether has gained recognition as a more environmentally friendly and effective industrial solvent. google.com The synthesis of 3-MeTHF often begins with the isomerization of isoprene (B109036) monoepoxide to this compound, which is then hydrogenated. google.comgoogle.com

Furthermore, the dihydrofuran skeleton is a precursor to substituted furans, which are prevalent in many natural products. General synthetic strategies have been developed to convert tetrahydrofuranone derivatives into 3-alkyl-substituted furans, a process that proceeds through dihydrofuran intermediates. cdnsciencepub.com This highlights the potential of this compound to be transformed into various substituted furan-containing complex molecules.

Building Blocks for Other Heterocyclic Systems

The inherent reactivity of the dihydrofuran ring allows for its use as a scaffold to construct different heterocyclic structures. Research has demonstrated that fused 2,3-dihydrofuran (B140613) derivatives can be converted into tetrahydroindoles, showcasing a pathway from an oxygen-containing heterocycle to a nitrogen-containing one. researchgate.net Additionally, synthetic methods have been developed where substituted 2,3-dihydrofurans are key intermediates in the diastereoselective synthesis of more complex fused heterocyclic systems. researchgate.netacs.org These transformations often involve multi-step, one-pot reactions where the dihydrofuran moiety is formed and then further reacted to yield the final heterocyclic product. acs.org

Role in the Synthesis of Specific Target Molecules (e.g., intermediates for vitamin B1)

A significant application of α-methylated dihydrofurans, including derivatives of this compound, is in the synthesis of intermediates for vitamin B1 (thiamine). acs.orgnih.govnih.gov The thiazole (B1198619) moiety of thiamine, specifically 4-methyl-5-(β-hydroxyethyl)thiazole, is a critical component, and its synthesis can be achieved using dihydrofuran precursors. nih.govgoogle.com For instance, a copper-mediated radical-based strategy has been developed to synthesize α-methyl dihydrofurans, which are explicitly mentioned as intermediates for vitamin B1 synthesis. acs.orgnih.gov Another synthetic route involves the reaction of 2,3-dichloro-2-methyl-tetrahydrofuran, a related α-methylated cyclic ether, with thioformamide (B92385) to produce the thiazole intermediate. google.com These examples underscore the strategic importance of the this compound framework in accessing vital biological molecules.

Polymerization Research Involving 2,3-Dihydrofuran Derivatives

The electron-rich double bond of 2,3-dihydrofuran and its derivatives makes them amenable to various polymerization techniques, leading to the formation of polymers with unique properties and potential applications.

Cationic Polymerization of Dihydrofurans

The cationic polymerization of 2,3-dihydrofuran and its substituted counterparts has been a subject of considerable research. researchgate.netnsf.govtandfonline.comthieme-connect.com Living cationic polymerization of 5-methyl-2,3-dihydrofuran, an isomer of this compound, has been successfully achieved. researchgate.net This controlled polymerization process allows for the synthesis of polymers with well-defined molecular weights and narrow molecular weight distributions. The resulting polymers often exhibit higher glass transition temperatures compared to their acyclic poly(alkyl vinyl ether) analogues. researchgate.net Recent advancements have also focused on developing green, metal-free cationic polymerization methods for 2,3-dihydrofuran, yielding high molecular weight polymers at room temperature. nsf.govthieme-connect.com

Table 1: Cationic Polymerization of Dihydrofuran Derivatives

| Monomer | Initiator/Catalyst | Solvent | Temperature (°C) | Resulting Polymer Properties | Reference |

|---|---|---|---|---|---|

| 5-Methyl-2,3-dihydrofuran | Acetyl perchlorate (B79767) (AcClO₄) | Toluene (B28343) | -78 | Nearly monodisperse polymers (Mw/Mn ~1.1) | researchgate.net |

| 2,3-Dihydrofuran | Et₁.₅AlCl₁.₅ / THF | Toluene | 0 | Living polymerization, low polydispersity | researchgate.net |

| 2,3-Dihydrofuran | Pentakis(methoxycarbonyl)cyclopentadiene (PCCP) | Dichloromethane | Room Temp. | High molecular weight (up to 256 kg/mol), narrow dispersity (1.23-2.16) | thieme-connect.com |

Ring-Opening Metathesis Polymerization (ROMP) of Dihydrofurans

Ring-Opening Metathesis Polymerization (ROMP) has emerged as a powerful technique for polymerizing cyclic olefins, and surprisingly, it has been successfully applied to 2,3-dihydrofuran despite its relatively low ring strain. acs.org This is noteworthy because enol ethers, the functional group present in dihydrofurans, were traditionally used to quench ROMP catalysts. acs.org The polymerization, typically initiated by Grubbs catalysts, proceeds to yield poly(enol ether)s. acs.org A key feature of these polymers is their degradability; the enol ether linkages in the polymer backbone are susceptible to hydrolysis under acidic conditions, allowing the polymer to be broken down into smaller molecules. acs.org This has significant implications for the development of environmentally benign and recyclable polymers. Furthermore, the ROMP of 2,3-dihydrofuran can be controlled to produce block copolymers by incorporating other monomers like norbornene derivatives, leading to materials with tailored properties. rsc.orgresearchgate.netacs.org

Table 2: Ring-Opening Metathesis Polymerization (ROMP) of 2,3-Dihydrofuran (DHF)

| Catalyst | Monomer | Key Findings | Resulting Polymer | Reference |

|---|---|---|---|---|

| Grubbs 1st Gen. (G1) | 2,3-Dihydrofuran | Polymerization proceeds with complete head-to-tail regioselectivity. | Rubbery polymer (Tg = -50.5 °C), thermally stable up to 320 °C. | acs.org |

| Grubbs 2nd Gen. (G2) | 2,3-Dihydrofuran | More robust, polymerization can be performed under air. | High molecular weight polymer (Mn up to 309 kDa). | acs.org |

| Grubbs Catalysts | DHF and Norbornene derivatives | Synthesis of degradable block copolymers. | Copolymers with acid-labile enol ether linkages. | rsc.orgresearchgate.net |

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 3-Methyltetrahydrofuran (3-MeTHF) |

| Isoprene monoepoxide |

| Tetrahydrofuranone |

| 3-Alkyl-substituted furans |

| Tetrahydroindoles |

| Vitamin B1 (Thiamine) |

| 4-Methyl-5-(β-hydroxyethyl)thiazole |

| 2,3-Dichloro-2-methyl-tetrahydrofuran |

| Thioformamide |

| 5-Methyl-2,3-dihydrofuran |

| Poly(alkyl vinyl ether)s |

| Acetyl perchlorate |

| Ethylaluminum sesquichloride (Et₁.₅AlCl₁.₅) |

| Tetrahydrofuran (B95107) (THF) |

| Pentakis(methoxycarbonyl)cyclopentadiene (PCCP) |

| Poly(enol ether)s |

Copolymerization Strategies for Tunable Materials

The incorporation of dihydrofuran units into polymer chains via copolymerization is a potent strategy for creating materials with tunable properties. While much of the foundational research has been conducted on the parent monomer, 2,3-dihydrofuran (DHF), the principles are broadly applicable to substituted derivatives like this compound. Copolymerization allows for the precise introduction of desirable characteristics, such as controlled degradability, varied mechanical responses, and specific thermal properties. researchgate.net

Ring-opening metathesis polymerization (ROMP) is a primary method for these syntheses. By copolymerizing DHF with common ROMP monomers, such as norbornene derivatives (NBEs), researchers can create polymers that retain the favorable living polymerization characteristics of NBEs while integrating acid-labile enol ether linkages from the DHF units. researchgate.net This approach uniformly distributes the degradable links throughout the polymer backbone, ensuring complete degradation without sacrificing the low dispersity and functional group tolerance characteristic of living ROMP. researchgate.net

Alternating copolymerization represents a more advanced strategy for achieving highly regular polymer microstructures. The living alternating copolymerization of DHF with less reactive monomers, such as endo-tricyclo[4.2.2.02,5]deca-3,9-dienes (TDs) and endo-oxonorbornenes (oxoNBs), has been demonstrated. researchgate.net By carefully selecting the ruthenium initiator and managing monomer reactivity, copolymers with outstanding A,B-alternation (up to 98%) can be achieved. researchgate.net This high degree of control yields well-defined materials that can be broken down to the single repeat unit level under acidic conditions. researchgate.net These strategies enable the synthesis of block copolymers, further expanding the range of accessible material properties, from hard plastics to soft elastomers, all designed with an end-of-life solution. researchgate.netrsc.org

Table 1: Examples of Dihydrofuran Copolymerization for Tunable Materials

This table presents data for the copolymerization of the parent compound 2,3-dihydrofuran (DHF), illustrating strategies applicable to its derivatives.

| Comonomer | Polymerization Type | Catalyst/Initiator | Key Findings | Reference |

|---|---|---|---|---|

| Norbornene derivatives (NBEs) | Ring-Opening Metathesis Copolymerization (ROMP) | Grubbs Catalyst | Allows uniform incorporation of acid-degradable enol ether linkages; produces polymers with tunable solubility and glass transition temperatures. | researchgate.net |

| endo-oxonorbornene (oxoNB) | Living Alternating ROMP | Sterically Hindered Ru Initiator | Achieves up to 98% A,B-alternation; yields copolymers that degrade to single repeat units under acidic conditions. | researchgate.net |

| Vinyl Ethers (as macro-chain transfer agents) | Catalytic Living ROMP | Ruthenium Complex | Enables synthesis of A-B diblock and A-B-C triblock copolymers (e.g., PS-ROMP, PCL-ROMP) with controlled dispersity. | rsc.org |

Degradable Polymer Systems from Dihydrofurans

Dihydrofurans, including this compound, are valuable monomers for designing polymer systems with built-in degradability. The key to this functionality is the enol ether group within the furan (B31954) ring, which translates into a chemically susceptible linkage in the backbone of the resulting polymer. This feature allows for the creation of materials that are stable under normal use conditions but can be broken down on demand through specific chemical triggers.

One major pathway for degradation is acid-catalyzed hydrolysis. The enol ether linkages distributed along the polymer chain are readily cleaved by mild acid, breaking the polymer down into smaller, oligomeric species or even its constituent building blocks. researchgate.netresearchgate.net This contrasts sharply with the robust all-carbon backbones of conventional, non-degradable polymers like polyethylene (B3416737) or polystyrene. Researchers have successfully synthesized fully degradable copolymers by incorporating DHF with norbornene derivatives, demonstrating that the materials maintain desirable mechanical properties while being susceptible to complete degradation. researchgate.net

Another approach involves creating thermosets—a class of crosslinked polymers that are typically non-recyclable due to their infusible and insoluble nature. By using 2,3-dihydrofuran in a dual-polymerization system, degradable thermosets can be synthesized in a one-pot process. researchgate.net In this system, a ruthenium catalyst first prompts a slow ring-opening metathesis polymerization (ROMP). Subsequently, a photoacid generator, when exposed to light, triggers a rapid cationic polymerization of the remaining monomer, which crosslinks the material. researchgate.netresearchgate.net The resulting thermoset possesses robust mechanical properties but can be selectively degraded back to its monomer by heating. researchgate.net Furthermore, high-performance thermoplastics derived from DHF have been developed that possess high tensile strength and toughness comparable to commercial polycarbonate, with the added benefit of being susceptible to oxidative degradation, providing a viable end-of-life pathway. researchgate.netnsf.govacs.org

Catalytic Applications (e.g., as ligands or reaction modifiers)

While this compound and its parent compound are highly valuable substrates in organic synthesis, their application as ligands or direct reaction modifiers in catalysis is not extensively documented in the literature. Instead, the focus has been on the development of specialized catalyst systems that can effectively transform dihydrofurans into more complex and valuable molecules.

The transformations of dihydrofurans are highly dependent on the choice of catalyst and ligand. For instance, the palladium-catalyzed intermolecular asymmetric Heck reaction uses 2,3-dihydrofuran as a substrate to produce chiral products. ucd.ie The success of this reaction, particularly the enantioselectivity, is critically dependent on the chiral phosphine (B1218219) ligand employed, such as BINAP or diphenylphosphinooxazolines. ucd.ie Similarly, the hydroformylation of 2,3-dihydrofuran to produce tetrahydrofuran-2-carbaldehyde (B1329454) is achieved with rhodium catalysts, where the selectivity is heavily influenced by the nature of the auxiliary phosphite (B83602) ligand. researchgate.net

In the synthesis of 2,3-dihydrofurans themselves, certain additives can be considered "reaction modifiers." A patent describes the partial hydrogenation of furan compounds to 2,3-dihydrofurans using a ruthenium catalyst, where the selectivity is significantly improved by the presence of an organic nitrogen-containing compound, such as dimethylformamide, which modifies the reaction pathway. google.com More recently, gold-catalyzed cyclo-isomerization of certain alkynols to form 2,3-dihydrofurans was enabled by the use of a specific bifunctional biphenyl-2-ylphosphine ligand. acs.org In these examples, the dihydrofuran is the substrate or product, and its reactivity is controlled by an external ligand or modifier, rather than acting as one itself.

Development of Novel Functional Materials (excluding HEDMs related to safety)

The unique structure of this compound and related dihydrofurans serves as a foundational building block for a variety of novel functional materials, extending beyond simple degradable polymers.

High-performance, bio-based thermoplastics have been synthesized from 2,3-dihydrofuran via metal-free cationic polymerization. nsf.govacs.org These materials exhibit impressive mechanical properties, including high tensile strength (up to 70 MPa) and toughness (up to 14 MPa), making them comparable to petroleum-derived plastics like polycarbonate. researchgate.netnsf.gov Additionally, they possess high optical clarity and good gas barrier properties, rendering them suitable for applications ranging from food packaging to high-strength windows. researchgate.netnsf.govacs.org

The dihydrofuran scaffold is also a key intermediate in the synthesis of advanced electronic and optical materials. For example, 5-(indolyl)-2,3-dihydrofuran acetals, synthesized from the reaction of enol ethers and α-diazo-β-indolyl-β-ketoesters, undergo a Lewis acid-catalyzed ring-opening benzannulation. mdpi.com This process yields functionalized 1-hydroxycarbazoles. mdpi.com Carbazole derivatives are a privileged class of compounds known for their π-extended conjugated systems, which are exploited in the development of materials for transistors, organic light-emitting diodes (OLEDs), biosensors, and photovoltaic cells. mdpi.com

Table 2: Synthesis of Functionalized 1-Hydroxycarbazoles from Dihydrofuran Precursors

| Dihydrofuran Acetal (B89532) Precursor | Catalyst (10 mol%) | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| 5-Ethoxy-2-(1-methyl-1H-indol-2-yl)-4-phenyl-4,5-dihydrofuran-3-carboxylate | Yb(OTf)3 | Toluene | 70 | 90 | mdpi.com |

| 5-Ethoxy-4-ethyl-2-(1-methyl-1H-indol-2-yl)-4,5-dihydrofuran-3-carboxylate | Yb(OTf)3 | Toluene | 70 | 78 | mdpi.com |

| 2-(1-Benzyl-1H-indol-2-yl)-5-ethoxy-4-phenyl-4,5-dihydrofuran-3-carboxylate | Yb(OTf)3 | Toluene | 70 | 89 | mdpi.com |

| 5-Ethoxy-2-(1-methyl-1H-indol-3-yl)-4-phenyl-4,5-dihydrofuran-3-carboxylate | Al(OTf)3 | Toluene | 70 | 85 | mdpi.com |

Furthermore, dihydrofuran derivatives are being explored for their biological activity. Multi-substituted 4,5-dihydrofurans have been synthesized from the natural terpene (S)-limonene and tested for their antibacterial and antifungal properties, highlighting a pathway to new pharmaceutical or agricultural materials. core.ac.uk

Future Research Directions and Challenges

Development of Novel and More Sustainable Synthetic Routes

The pursuit of more environmentally benign and efficient methods for synthesizing 4-methyl-2,3-dihydrofuran and related dihydrofuran structures is a key research thrust. Current methodologies, while effective, often present challenges that future work aims to overcome. For instance, a known pathway to this compound involves the isomerization of isoprene (B109036) monoepoxide. google.comgoogle.com While the subsequent hydrogenation to 3-methyltetrahydrofuran (B83541) is straightforward, the synthesis of the isoprene monoepoxide precursor is complex and relies on expensive, classical epoxide manufacturing techniques. google.comgoogle.com This dependency highlights a significant barrier to large-scale, cost-effective production.

Future research is focused on developing "green" synthetic strategies that utilize readily available starting materials, employ harmless solvents, and utilize recyclable catalysts. rsc.org Promising directions include:

Metal-free Catalysis: The development of metal-free synthetic approaches, such as those using hypervalent iodine reagents or organocatalysis, is gaining traction. researchgate.net These methods avoid the cost and potential toxicity associated with heavy metal catalysts. A green, metal-free cationic polymerization process has been developed for 2,3-dihydrofuran (B140613), suggesting a potential avenue for sustainable polymer development based on this scaffold. nih.gov

Photocatalysis and Electrocatalysis: These techniques offer sustainable alternatives to traditional thermal reactions. researchgate.net The combination of photocatalysis with iron catalysis, for example, has been shown to enable the tandem difunctionalization of alcohols for the efficient synthesis of multisubstituted 2,3-dihydrofurans. organic-chemistry.org

One-Pot and Cascade Reactions: Syntheses that combine multiple steps into a single operation (one-pot) or a cascade sequence improve efficiency by reducing the need for intermediate purification steps, saving time, and minimizing solvent waste. rsc.orgorganic-chemistry.org A multi-component cascade reaction for synthesizing spiro[2,3-dihydrofuran-3,3′-oxindole] derivatives exemplifies this efficient approach. rsc.org

Biorenewable Feedstocks: Exploring routes from biorenewable resources is a major goal for sustainable chemistry. Research into the production of dihydrofurans from precursors like furfural, which can be derived from biomass, is an active area. researchgate.net

A summary of various modern synthetic approaches for dihydrofuran rings is presented below.

| Synthetic Strategy | Key Features | Catalyst/Reagent Example | Reference |

| Corey Ylide Reaction | Mild conditions, high efficiency, uses common starting materials. | Corey Ylide + α,β-unsaturated ketones | nih.gov, organic-chemistry.org |

| Olefin Metathesis | Catalytic route to cyclic enol ethers from allyl ethers. | Grubbs' catalysts with hydride sources | organic-chemistry.org |

| Photocatalysis/Iron Catalysis | Tandem difunctionalization of alcohols. | Photoredox/Iron catalyst system | organic-chemistry.org |

| Hypervalent Iodine Mediation | Metal-free C-H activation and oxidative cyclization. | PhI(OAc)(NTs2) | researchgate.net |

| Palladium-Catalyzed Coupling | Divergent synthesis controlled by ligand choice. | Pd-catalyst with specific ligands | acs.org |

Expanding the Scope of Enantioselective and Diastereoselective Transformations

The biological activity of chiral molecules is often dependent on their specific stereochemistry. Therefore, a significant challenge and area of future research is the development of methods that allow for the precise control of stereocenters during the synthesis of this compound derivatives.

Current research has already demonstrated success in stereocontrolled synthesis. For example, rhodium(II)-catalyzed reactions of 1-tosyl-1,2,3-triazoles have been used to produce dihydrofuran-3-imines with excellent diastereoselectivity. acs.org Similarly, asymmetric [3+2] cycloaddition reactions using organo/copper cooperative systems have yielded optically active polysubstituted dihydrofurans with high enantioselectivity. organic-chemistry.org

Future efforts will likely focus on:

Development of Novel Chiral Catalysts: Designing new and more effective chiral ligands and catalysts is paramount. The use of phosphino-4,5-dihydrooxazole (PHOX) ligands in asymmetric Heck reactions of 2,3-dihydrofuran has shown dramatic improvements in enantioselectivity. thieme-connect.de

Asymmetric Organocatalysis: Expanding the use of small organic molecules as catalysts for enantioselective transformations of dihydrofurans is a promising, metal-free approach.

Substrate-Controlled Diastereoselection: Investigating how the inherent stereochemistry of a starting material can be used to direct the formation of new stereocenters in the dihydrofuran ring.

Advanced Mechanistic Studies using Integrated Experimental and Computational Approaches

A deep understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and for the rational design of new transformations. The integration of advanced experimental techniques with high-level computational modeling represents the future of mechanistic investigation in this field.

While some mechanistic work is already underway, such as efforts to fully elucidate the rhodium-catalyzed synthesis of dihydrofuran-3-imines, there is vast room for expansion. acs.org Computational chemistry, in particular, is a powerful tool. It has been used to discover new reaction mechanisms, as was the case in a three-component reaction involving alkynes. researchgate.net Furthermore, novel computational models like "MolNet," a graph neural network, have been developed to predict molecular properties, using this compound as an illustrative example. arxiv.org This demonstrates the potential of deep-learning tools in chemical research.

Future research will increasingly rely on:

In-situ Spectroscopic Analysis: Techniques like NMR and IR spectroscopy can be used to monitor reactions in real-time, identifying transient intermediates and providing kinetic data.

Kinetic Isotope Effect (KIE) Studies: These experiments provide detailed information about transition states and rate-determining steps.

Density Functional Theory (DFT) Calculations: High-level computational modeling can map out entire reaction energy profiles, visualize transition states, and predict the outcomes of reactions, guiding experimental design.

The table below outlines the integrated approaches for mechanistic studies.

| Approach | Technique/Method | Information Gained | Reference |

| Experimental | Advanced NMR (COSY, HMBC, NOESY) | Structural elucidation of complex products. | acs.org, nih.gov |

| Experimental | Kinetic Studies | Reaction rates, identification of intermediates. | acs.org |